Mycothione Reductase Substrate Specificity: No Cross-Reactivity with Glutathione
Mycothione reductase (Mtr, EC 1.8.1.15), the NADPH-dependent enzyme that maintains the MSH pool in its reduced state, exhibits absolute substrate specificity for mycothiol disulfide (mycothione). It shows no detectable activity with glutathione (GSH), trypanothione, or coenzyme A as substrates [1]. This is in stark contrast to glutathione reductase (EC 1.8.1.7), which is highly specific for GSH and does not reduce mycothione. The kinetic parameters for Mtr from M. tuberculosis have been determined: for the substrate analog des-myo-inositol mycothione disulfide, the kcat is approximately 10 s⁻¹ [2].
| Evidence Dimension | Enzyme substrate specificity |
|---|---|
| Target Compound Data | Mtr active with mycothione (kcat ≈ 10 s⁻¹) |
| Comparator Or Baseline | Mtr inactive with glutathione, trypanothione, coenzyme A |
| Quantified Difference | No detectable turnover |
| Conditions | Standard spectrophotometric assay at pH 7.6, 25°C |
Why This Matters
This strict specificity validates MSH as an indispensable reagent for in vitro reconstitution of Actinobacteria redox pathways and for screening inhibitors targeting Mtr.
- [1] EC 1.8.1.15 - mycothione reductase. Enzyme entry, EMBL-EBI. Accessed 2026. View Source
- [2] Patel MP, Blanchard JS. Mycobacterium tuberculosis mycothione reductase: pH dependence of the kinetic parameters and kinetic isotope effects. Biochemistry. 2010;49(43):9376-85. View Source
